4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine
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Overview
Description
4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a phenyl group, and two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene with thiomorpholine, followed by further functionalization to introduce the pyridine rings . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Solvents: Dimethyl sulfoxide (DMSO), ethanol.
Catalysts: Palladium, platinum.
Major Products Formed
Reduction: 4-[4-(4-Aminophenyl)phenyl]-2,6-dipyridin-2-ylpyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Mechanism of Action
its potential as a kinase inhibitor suggests that it may interact with specific enzymes, blocking their activity and thereby affecting cellular signaling pathways . The nitrophenyl group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)thiomorpholine: Used as a precursor in medicinal chemistry.
4-Nitrophenol: Known for its use in pH indicators and as an intermediate in the synthesis of paracetamol.
Uniqueness
4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine is unique due to its combination of nitrophenyl, phenyl, and pyridine groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C27H18N4O2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[4-(4-nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C27H18N4O2/c32-31(33)23-13-11-20(12-14-23)19-7-9-21(10-8-19)22-17-26(24-5-1-3-15-28-24)30-27(18-22)25-6-2-4-16-29-25/h1-18H |
InChI Key |
KJSGDJRLWLNHKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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